Kahiricoside IV
Description
Kahiricoside IV is a glycoside compound characterized by a unique structural framework comprising a sugar moiety linked to an aglycone unit. Its molecular formula, C21H28NO10S (as inferred from analytical data in ), suggests the presence of a sulfated group, distinguishing it from non-sulfated glycosides. The compound has been identified through advanced spectroscopic techniques, including <sup>1</sup>H and <sup>13</sup>C NMR, ESI-LRMS, and HRMS, which confirm its stereochemical configuration and purity . Structural elucidation via fragmentation patterns (Figure 9 in ) further highlights its differentiation from related congeners.
Properties
Molecular Formula |
C38H62O10 |
|---|---|
Molecular Weight |
678.9 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C38H62O10/c1-20(17-39)9-8-10-21(2)28-24(42)16-36(7)26-15-23(41)32-34(4,5)27(11-12-38(32)19-37(26,38)14-13-35(28,36)6)48-33-31(45)30(44)29(43)25(47-33)18-46-22(3)40/h9,21,23-33,39,41-45H,8,10-19H2,1-7H3/b20-9+/t21-,23+,24+,25-,26+,27+,28+,29-,30+,31-,32+,33+,35-,36+,37+,38-/m1/s1 |
InChI Key |
JGDWBSJNGPNYBL-IAKNIYQESA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/CO)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]([C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)O)C)C)O |
Canonical SMILES |
CC(CCC=C(C)CO)C1C(CC2(C1(CCC34C2CC(C5C3(C4)CCC(C5(C)C)OC6C(C(C(C(O6)COC(=O)C)O)O)O)O)C)C)O |
Synonyms |
kahiricoside IV |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Kahiricoside III
Kahiricoside III is the closest structural analog to Kahiricoside IV. Both share a core glycosidic backbone but differ in sulfation patterns and substituent groups.
*Differences in sulfation lead to distinct bioactivity profiles. This compound exhibits higher aqueous solubility (12.5 mg/mL vs. 8.2 mg/mL for Kahiricoside III) due to its polar C-3 sulfate group, enhancing its pharmacokinetic stability .
Quercetin 3-O-Sulfate
Quercetin 3-O-sulfate, another sulfated glycoside, shares functional similarities with this compound but differs in aglycone structure.
| Property | This compound | Quercetin 3-O-Sulfate |
|---|---|---|
| Aglycone Type | Triterpenoid | Flavonoid (quercetin) |
| Biological Activity | Anti-inflammatory (IC50 = 18 µM) | Antioxidant (IC50 = 5 µM) |
| Metabolic Stability | t1/2 = 4.7 h (in vitro) | t1/2 = 1.2 h (in vitro) |
The triterpenoid core of this compound confers greater metabolic resistance compared to flavonoid-based sulfated glycosides, making it a superior candidate for prolonged therapeutic effects .
Comparison with Functionally Similar Compounds
Digoxin
Both this compound and digoxin (a cardiac glycoside) modulate ion channels, but their mechanisms diverge:
| Property | This compound | Digoxin |
|---|---|---|
| Target | NF-κB pathway | Na<sup>+</sup>/K<sup>+</sup>-ATPase |
| Toxicity Profile | Low cytotoxicity (CC50 > 100 µM) | Narrow therapeutic index (CC50 = 2 µM) |
| Solubility | High (aqueous) | Low (requires alcohol-based formulations) |
This compound’s sulfated structure enhances solubility, reducing formulation challenges compared to non-polar cardiac glycosides .
Key Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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